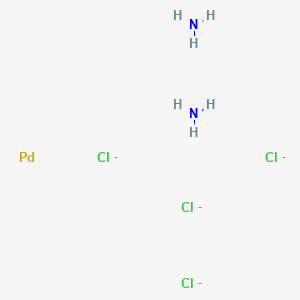
Tetrachlorodiamminepalladium (IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrachlorodiamminepalladium (IV) is a coordination compound with the chemical formula [Pd(NH3)2Cl4] It is a palladium complex where the central palladium ion is in the +4 oxidation state, coordinated by two ammonia molecules and four chloride ions
準備方法
Synthetic Routes and Reaction Conditions: Tetrachlorodiamminepalladium (IV) can be synthesized through the oxidation of palladium (II) complexes. One common method involves the reaction of palladium (II) chloride with ammonia in the presence of an oxidizing agent such as chlorine gas or sodium hypochlorite. The reaction typically proceeds as follows: [ \text{PdCl}_2 + 2\text{NH}_3 + \text{Cl}_2 \rightarrow \text{[Pd(NH}_3\text{)}_2\text{Cl}_4} ]
Industrial Production Methods: In an industrial setting, the production of tetrachlorodiamminepalladium (IV) may involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Tetrachlorodiamminepalladium (IV) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where the palladium ion changes its oxidation state.
Substitution Reactions: The ammonia ligands or chloride ions can be substituted by other ligands, leading to the formation of different palladium complexes.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine gas, sodium hypochlorite.
Reducing Agents: Hydrogen gas, sodium borohydride.
Ligands for Substitution: Phosphines, thiols, and other nitrogen or sulfur-containing ligands.
Major Products Formed:
From Oxidation-Reduction Reactions: Palladium (II) complexes.
From Substitution Reactions: Various palladium complexes with different ligands, depending on the reagents used.
科学的研究の応用
Tetrachlorodiamminepalladium (IV) has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions.
Materials Science: It is explored for its potential in the development of advanced materials, including conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: It is studied for its potential use in the development of new therapeutic agents, particularly in cancer treatment.
作用機序
The mechanism by which tetrachlorodiamminepalladium (IV) exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The palladium ion can interact with molecular targets, facilitating catalytic processes or altering the chemical environment. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems.
類似化合物との比較
Tetrachloropalladate (II): [PdCl4]2-
Diamminepalladium (II) Chloride: [Pd(NH3)2Cl2]
Tetrachloroplatinate (IV): [PtCl4]2-
Comparison: Tetrachlorodiamminepalladium (IV) is unique due to its +4 oxidation state and the presence of both ammonia and chloride ligands. This combination imparts distinct chemical properties, such as higher oxidation potential and specific ligand exchange behavior, which differentiate it from similar compounds like tetrachloropalladate (II) and diamminepalladium (II) chloride.
特性
CAS番号 |
51064-31-4 |
|---|---|
分子式 |
Cl4H6N2Pd-4 |
分子量 |
282.3 g/mol |
IUPAC名 |
azane;palladium;tetrachloride |
InChI |
InChI=1S/4ClH.2H3N.Pd/h4*1H;2*1H3;/p-4 |
InChIキー |
RNBGYTAOXHEEAV-UHFFFAOYSA-J |
正規SMILES |
N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
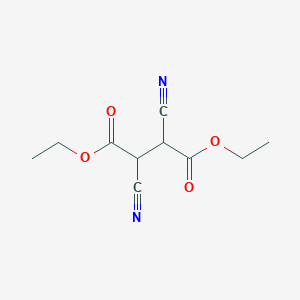
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)
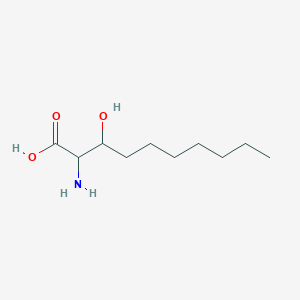
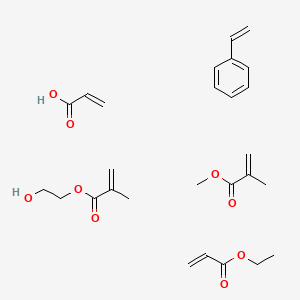
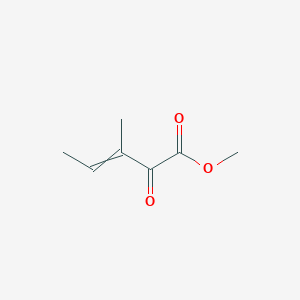
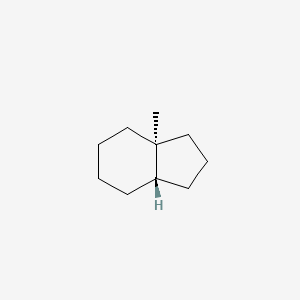

![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
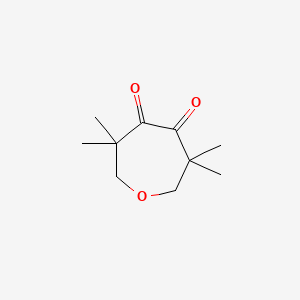
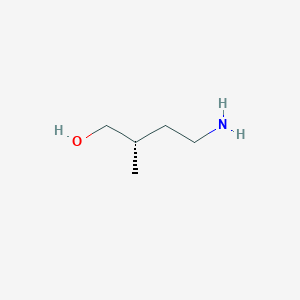
![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)

![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
